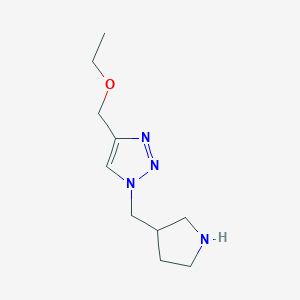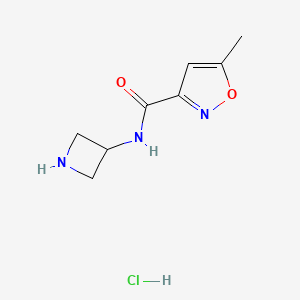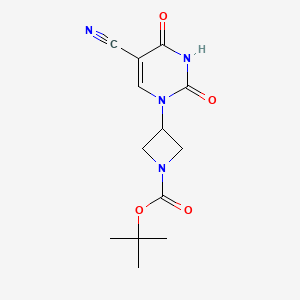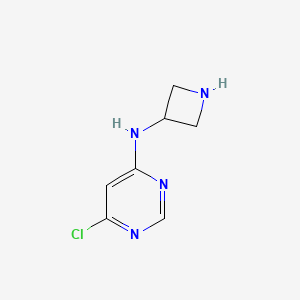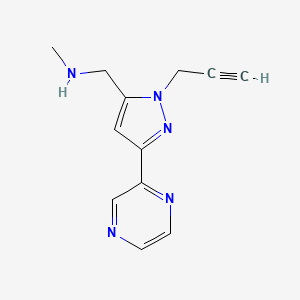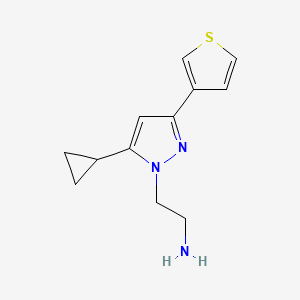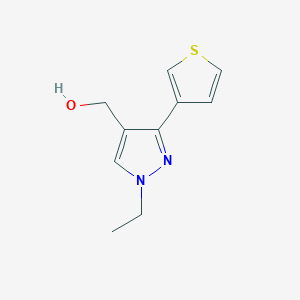
(1-乙基-3-(噻吩-3-基)-1H-吡唑-4-基)甲醇
描述
(1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)methanol, more commonly known as ETPM, is a small organic molecule with a broad range of applications in industrial and scientific research. It is a member of the pyrazole family, which are five-membered heterocyclic compounds that contain nitrogen and sulfur atoms. ETPM has been studied extensively for its potential medicinal applications, as well as its use as a synthetic precursor for various organic compounds. In
科学研究应用
生物活性化合物
噻吩类类似物,例如 ETM,作为一类潜在的生物活性化合物,引起了越来越多的科学家的关注 。它们在药物化学家改进具有多种生物效应的先进化合物方面发挥着至关重要的作用 .
缓蚀剂
噻吩衍生物在工业化学和材料科学中用作缓蚀剂 。它们可用于保护金属和其他材料免受环境暴露导致的降解。
有机半导体
噻吩介导的分子在有机半导体的进步中起着突出作用 。这些半导体用于各种电子设备,包括晶体管、太阳能电池和发光二极管。
有机场效应晶体管 (OFET)
噻吩衍生物用于有机场效应晶体管 (OFET) 的制造 。OFET 是一种使用有机半导体作为其通道的晶体管。
有机发光二极管 (OLED)
噻吩衍生物也用于有机发光二极管 (OLED) 的制造 。OLED 是一种发光二极管 (LED),其中发光电致发光层是有机化合物薄膜,该薄膜在响应电流时发出光。
药理学特性
具有噻吩环系统的分子表现出许多药理学特性,例如抗癌、抗炎、抗菌、降压和抗动脉粥样硬化特性 .
材料科学应用
噻吩衍生物在材料科学中得到广泛应用 。它们用于开发具有独特性能的新材料。
配位化学
作用机制
The exact mechanism of action of ETPM is not well understood. However, it is believed that its anti-inflammatory and anti-oxidant properties are due to its ability to scavenge free radicals and inhibit the production of pro-inflammatory cytokines. Additionally, it has been shown to possess anti-cancer activity, which may be due to its ability to inhibit the growth of cancer cells.
Biochemical and Physiological Effects
Studies have shown that ETPM has a variety of biochemical and physiological effects. It has been shown to possess anti-inflammatory and anti-oxidant properties, as well as anti-cancer activity. Additionally, it has been shown to possess anti-microbial and anti-fungal properties, as well as the ability to inhibit the growth of certain bacteria.
实验室实验的优点和局限性
One of the advantages of using ETPM in lab experiments is its low cost and availability. Additionally, it is relatively easy to synthesize and can be used in a variety of applications. However, there are also some limitations to its use. For example, it is not very stable and has a tendency to decompose in air. Additionally, it has a relatively low solubility in water, which can make it difficult to use in certain experiments.
未来方向
The potential future directions for ETPM include further research into its medicinal applications, as well as its use as a synthetic precursor for various organic compounds. Additionally, further research could be done to explore the potential of ETPM as an anti-cancer agent. Additionally, further research could be done to explore its potential use in the treatment of neurological disorders, such as Alzheimer’s and Parkinson’s disease. Finally, further research could be done to explore the potential of ETPM as an anti-microbial and anti-fungal agent.
生化分析
Biochemical Properties
(1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)methanol plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The thiophene ring in the compound is known for its electron-rich nature, which allows it to participate in π-π interactions with aromatic amino acids in proteins. Additionally, the pyrazole ring can form hydrogen bonds with active site residues of enzymes, potentially inhibiting or modulating their activity. For instance, (1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)methanol has been shown to interact with cytochrome P450 enzymes, affecting their catalytic activity and influencing metabolic pathways .
Cellular Effects
The effects of (1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)methanol on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, (1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)methanol has been observed to inhibit the MAPK/ERK signaling pathway, leading to reduced cell proliferation and increased apoptosis in cancer cells . Additionally, it can alter the expression of genes involved in oxidative stress response, thereby impacting cellular redox balance and metabolism.
Molecular Mechanism
The molecular mechanism of action of (1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)methanol involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking. For instance, (1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)methanol has been shown to inhibit the activity of matrix metalloproteinases (MMPs) by binding to their active sites, thereby preventing the degradation of extracellular matrix components . This inhibition can lead to reduced tumor invasion and metastasis in cancer models.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)methanol can change over time due to its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, with a half-life of several hours . Prolonged exposure to (1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)methanol can lead to gradual degradation and the formation of metabolites that may have different biological activities. Long-term studies have indicated that continuous exposure to this compound can result in adaptive cellular responses, such as upregulation of detoxifying enzymes and changes in metabolic flux .
Dosage Effects in Animal Models
The effects of (1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)methanol vary with different dosages in animal models. At low doses, this compound has been shown to exert beneficial effects, such as anti-inflammatory and antioxidant activities . At higher doses, (1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)methanol can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where doses above a certain level lead to significant adverse effects, highlighting the importance of dose optimization in therapeutic applications.
Metabolic Pathways
(1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)methanol is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. This compound is primarily metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated and demethylated metabolites . These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, to enhance their excretion from the body. The metabolic pathways of (1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)methanol can influence its pharmacokinetics and overall biological activity .
Transport and Distribution
The transport and distribution of (1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)methanol within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through passive diffusion and active transport mechanisms . Once inside the cells, (1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)methanol can bind to intracellular proteins, such as albumin and cytosolic enzymes, which can affect its localization and accumulation . The distribution of this compound within tissues is influenced by factors such as tissue perfusion, binding affinity, and the presence of efflux transporters .
Subcellular Localization
The subcellular localization of (1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)methanol plays a crucial role in its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, and endoplasmic reticulum, through targeting signals and post-translational modifications . For example, (1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)methanol has been shown to accumulate in the mitochondria, where it can modulate mitochondrial function and induce apoptosis in cancer cells . The subcellular localization of this compound can influence its interactions with biomolecules and its overall biological effects.
属性
IUPAC Name |
(1-ethyl-3-thiophen-3-ylpyrazol-4-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2OS/c1-2-12-5-9(6-13)10(11-12)8-3-4-14-7-8/h3-5,7,13H,2,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSGNIXWLVOADOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C2=CSC=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






